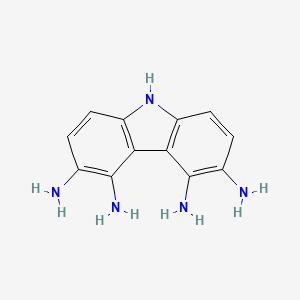
9H-Carbazole-3,4,5,6-tetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Carbazole-3,4,5,6-tetramine is an aromatic heterocyclic compound with the molecular formula C12H13N5. It consists of a carbazole core with four amine groups attached at the 3, 4, 5, and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-3,4,5,6-tetramine typically involves the functionalization of the carbazole core. One common method is the regioselective dilithiation of carbazole, followed by electrophilic trapping to introduce the amine groups at the desired positions . This process often employs reagents such as n-butyllithium (nBuLi) and N,N,N’,N’-tetramethylethylenediamine (TMEDA) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar regioselective functionalization techniques. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Carbazole-3,4,5,6-tetramine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amine groups and the aromatic nature of the carbazole core .
Common Reagents and Conditions:
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the carbazole core.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
9H-Carbazole-3,4,5,6-tetramine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 9H-Carbazole-3,4,5,6-tetramine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
9H-Carbazole: The parent compound of 9H-Carbazole-3,4,5,6-tetramine, lacking the amine groups.
9H-Carbazole-2,3,6,7-tetramine: A similar compound with amine groups at different positions.
9H-Fluorene: Another aromatic heterocyclic compound with similar electronic properties.
Dibenzothiophene: A sulfur-containing analog with comparable structural features.
Uniqueness: this compound is unique due to the specific positioning of its amine groups, which confer distinct chemical reactivity and biological activity compared to other carbazole derivatives . This uniqueness makes it a valuable compound for various research and industrial applications.
Activité Biologique
9H-Carbazole-3,4,5,6-tetramine is a compound belonging to the carbazole family, which has garnered attention due to its diverse biological activities. This article explores its anticancer properties, antimicrobial effects, and potential applications in treating various diseases based on recent research findings.
Anticancer Activity
Carbazole derivatives, including this compound, have shown significant anticancer properties across various cancer cell lines. The following table summarizes key findings regarding the anticancer activity of this compound and related derivatives:
Case Studies:
- In vitro Studies : Research has demonstrated that this compound and its derivatives can induce cell cycle arrest in cancer cells. For instance, treatment of MCF-7 cells resulted in an increased population arrested at the sub-G1 phase and S phase due to modulation of cyclins and CDKs .
- Mechanistic Insights : The compound's ability to inhibit tubulin polymerization has been linked to its cytotoxic effects against various cancer cell lines. For example, SL-3–19 was shown to disrupt microtubule assembly specifically .
Antimicrobial Activity
Recent studies have also highlighted the antimicrobial potential of carbazole derivatives. The following table outlines the antimicrobial efficacy of this compound:
Research Findings :
- Antibacterial Effects : Compounds derived from carbazole structures have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives exhibited significant inhibition against Staphylococcus aureus with MIC values indicating effective concentrations for therapeutic use .
- Fungal Inhibition : The tested compounds also demonstrated antifungal properties with over 60% inhibition against Candida albicans at specific concentrations .
Neuroprotective Properties
Carbazole derivatives have also been explored for their neuroprotective effects. These compounds are believed to exert antioxidative activities that protect neuronal cells from oxidative stress-induced damage.
Key Findings :
Propriétés
Numéro CAS |
866359-94-6 |
|---|---|
Formule moléculaire |
C12H13N5 |
Poids moléculaire |
227.27 g/mol |
Nom IUPAC |
9H-carbazole-3,4,5,6-tetramine |
InChI |
InChI=1S/C12H13N5/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4,17H,13-16H2 |
Clé InChI |
NMMBTMCESFXYCF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C(N2)C=CC(=C3N)N)C(=C1N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















